molecular formula C23H17BrN2O4 B3715167 (5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3715167
M. Wt: 465.3 g/mol
InChI Key: BOLISTACNLOSFB-XDHOZWIPSA-N
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Description

(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethoxynaphthalenyl group, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and ethoxynaphthalenyl intermediates, which are then coupled with a pyrimidine trione precursor under specific conditions. Common reagents used in these reactions include brominating agents, ethoxylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and catalytic systems can enhance the reaction rates and selectivity, ensuring a high-purity product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies using molecular dynamics simulations and density functional theory models can provide insights into these interactions and the compound’s overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-2-30-20-11-10-14(17-8-3-4-9-18(17)20)12-19-21(27)25-23(29)26(22(19)28)16-7-5-6-15(24)13-16/h3-13H,2H2,1H3,(H,25,27,29)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLISTACNLOSFB-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(3-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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